3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dimethoxy-4H-chromen-4-one
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Overview
Description
3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dimethoxy-4H-chromen-4-one is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a benzodioxole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dimethoxy-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzodioxole derivatives with chromenone precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dimethoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids, bases, or transition metal complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dimethoxy-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dimethoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
- 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
Uniqueness
What sets 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dimethoxy-4H-chromen-4-one apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H18O8 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C20H18O8/c1-22-14-6-11-13(7-15(14)23-2)26-8-12(17(11)21)10-5-16-19(28-9-27-16)20(25-4)18(10)24-3/h5-8H,9H2,1-4H3 |
InChI Key |
HHMYNKJLPHXIHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC4=C(C(=C3OC)OC)OCO4)OC |
Origin of Product |
United States |
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